![molecular formula C12H19NO2 B3076212 N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine CAS No. 1040314-10-0](/img/structure/B3076212.png)
N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine
Overview
Description
“N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine” is a chemical compound with the molecular formula C12H19NO2 . It has a molecular weight of 209.28 .
Molecular Structure Analysis
The molecular structure of “N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine” is represented by the formula C12H19NO2 . This indicates that it contains 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine” is a solid compound . Its molecular weight is 209.28 , and its molecular formula is C12H19NO2 .Scientific Research Applications
Liquid Chromatographic and Mass Spectral Analysis
Research by Deruiter, Clark, and Noggle (1990) explored the liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines, which are positional isomers of N-substituted 3,4-methylenedioxyamphetamines. This study developed analytical methods to distinguish these compounds, contributing to forensic science and pharmaceutical analysis (Deruiter, Clark, & Noggle, 1990).
Synthesis and Bioactivity of Novel Oxazaphosphole Derivatives
Srinivasulu et al. (2007) synthesized novel oxazaphosphole derivatives involving N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine. These compounds were evaluated for their antifungal and antibacterial activities, showing moderate effectiveness. This research has implications for the development of new pharmaceutical agents (Srinivasulu, Kumar, Raju, & Reddy, 2007).
Analytical Profiles of Arylcyclohexylamines
De Paoli et al. (2013) identified and characterized three psychoactive arylcyclohexylamines, providing insights into their chemical structure and potential effects. This type of research is critical for understanding the pharmacological properties and potential therapeutic uses of these compounds (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Anise Oil as Para-methoxyamphetamine (PMA) Precursor
Waumans, Bruneel, and Tytgat (2003) explored the synthesis of PMA using anethole, a constituent of anise oil, as a precursor. Their research revealed new synthesis impurities and specific markers, contributing to the field of drug synthesis and identification (Waumans, Bruneel, & Tytgat, 2003).
Pharmacological Profiles of R-96544
Ogawa et al. (2002) examined the pharmacology of R-96544, a novel 5-HT2A receptor antagonist, which includes the compound of interest in its structure. This research is vital in understanding the therapeutic potential of such compounds in treating various medical conditions, particularly those related to serotonin receptors (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-8-13-9-10-15-12-6-4-11(14-2)5-7-12/h4-7,13H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPHHQSVUMGFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCOC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B3076129.png)
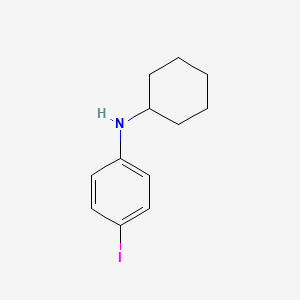
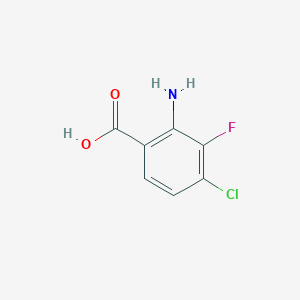
![Methyl [(2,4,6-tribromophenyl)amino]acetate](/img/structure/B3076149.png)
![[5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B3076156.png)

![1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B3076169.png)
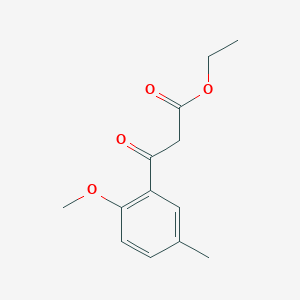
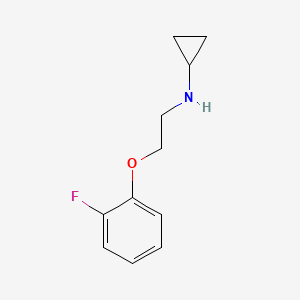
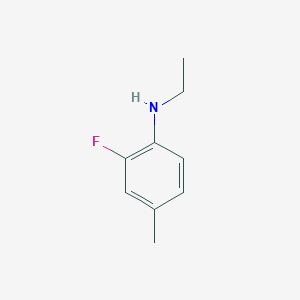
amine](/img/structure/B3076207.png)
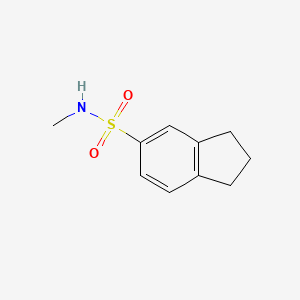
![2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid](/img/structure/B3076227.png)
